Enantiomeric Identity: (S)- vs (R)-Configuration and Biological Impact
2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- (CAS 618438-31-6) is a single, defined (S)-enantiomer [1]. In contrast, its (R)-counterpart (PubChem CID 12171581) and any racemic mixture would present different three-dimensional pharmacophores. Literature on structurally related phenyl-cyclohexyl-hydroxypropyl compounds (procyclidine series) demonstrates that enantiomeric configuration dictates muscarinic receptor subtype binding: the (R)-enantiomer of procyclidine shows an affinity ratio for M2 receptors that is 10- to 100-fold greater than the (S)-enantiomer [2]. While the specific target engagement of CAS 618438-31-6 has not been reported with quantitative IC50/Ki values in the open literature, this class-level precedent establishes that enantiomeric identity is a non-negotiable parameter for stereospecific applications [2].
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer; single stereocenter confirmed by InChI and SMILES notation (C[C@@H] configuration) [1] |
| Comparator Or Baseline | (R)-enantiomer (PubChem CID 12171581) or racemic mixture; racemate would present equimolar mixture of (R)- and (S)-forms |
| Quantified Difference | For the procyclidine class, (R)-enantiomer affinity for M2 receptor is 10- to 100-fold higher than (S)-enantiomer; direction of enantiomeric preference varies by target [2] |
| Conditions | Muscarinic receptor binding assays (guinea pig ileal M2 and atrial M2 receptors) for procyclidine class; specific target data for CAS 618438-31-6 not publicly available |
Why This Matters
For research programs requiring stereochemically defined starting materials or intermediates, procurement of a verified single enantiomer (CAS 618438-31-6) eliminates the ambiguity and potential 10- to 100-fold activity variation introduced by racemic or opposite-enantiomer alternatives.
- [1] J-GLOBAL. 2-[(S)-1-Hydroxy-3-phenylpropyl]-2-cyclohexene-1-one. J-GLOBAL ID 200907019095630807. Available at: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907019095630807 (accessed Apr 2026). View Source
- [2] Waelbroeck M, Camus J, Tastenoy M, et al. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. Eur J Pharmacol. 1992;227(1):33-42. View Source
